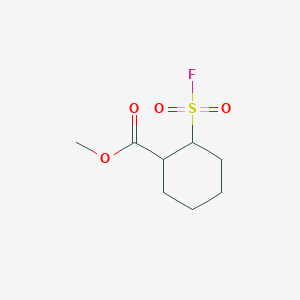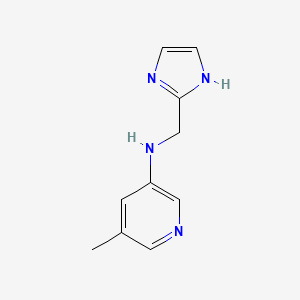
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine is a chemical compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows for unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the use of a multi-step reaction starting from commercially available precursors. For example, the imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine source under acidic conditions . The resulting imidazole derivative can then be reacted with a pyridine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives of the compound can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: It is used in the study of enzyme inhibition and as a ligand in the development of metal-based drugs.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine: Unique due to the presence of both imidazole and pyridine rings.
N-(1H-imidazol-2-ylmethyl)-pyridin-3-amine: Lacks the methyl group on the pyridine ring.
N-(1H-imidazol-2-ylmethyl)-5-chloropyridin-3-amine: Contains a chlorine substituent instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the methyl group on the pyridine ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-4-9(6-11-5-8)14-7-10-12-2-3-13-10/h2-6,14H,7H2,1H3,(H,12,13) |
InChI Key |
POFXHXYLKWUVFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)NCC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




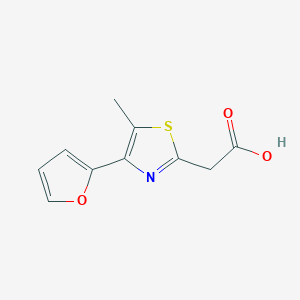
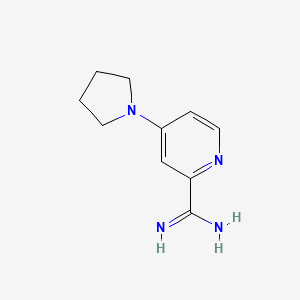
![4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol](/img/structure/B13270780.png)
![6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13270786.png)
![1-[(N,N'-Dimethylcarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol](/img/structure/B13270816.png)

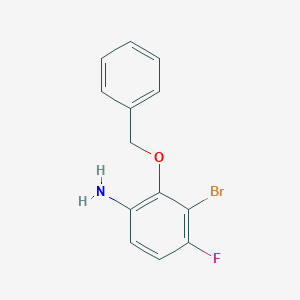
![2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile](/img/structure/B13270842.png)
![2-[(Azetidin-3-yloxy)methyl]-1-methylpyrrolidine](/img/structure/B13270845.png)
![[2-(Diethylamino)ethyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13270857.png)

